

Non-targeted analysis of per- and polyfluoroalkyl substances in environmental samples

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Compound of Interest

Compound Name: *Sodium perfluorooctanoate*

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An Application Guide to Non-Targeted Analysis of Per- and Polyfluoroalkyl Substances in Environmental Samples

Introduction: The Expanding Universe of PFAS

Per- and polyfluoroalkyl substances (PFAS) are a class of thousands of synthetic chemicals characterized by their exceptionally strong carbon-fluorine bonds.^[1] This structural feature makes them resistant to degradation, leading to their designation as "forever chemicals."^[2] Their widespread use in industrial applications and consumer products has resulted in ubiquitous environmental contamination.^[3] While traditional analytical methods focus on a limited number of well-known PFAS, such as PFOA and PFOS, it is estimated that thousands of PFAS structures exist, with more being actively discovered.^{[4][5][6]} This vast and uncharacterized chemical space necessitates a broader analytical approach.

Targeted methods, while highly sensitive for specific compounds, only capture a small fraction of the total PFAS burden.^[7] Non-targeted analysis (NTA), utilizing high-resolution mass spectrometry (HRMS), has emerged as a powerful and essential technique to comprehensively screen for, identify, and characterize the wide array of known and unknown PFAS in complex environmental matrices.^{[8][9]} This application note provides a detailed guide for researchers and scientists on the principles, protocols, and data analysis workflows for the non-targeted analysis of PFAS in environmental samples.

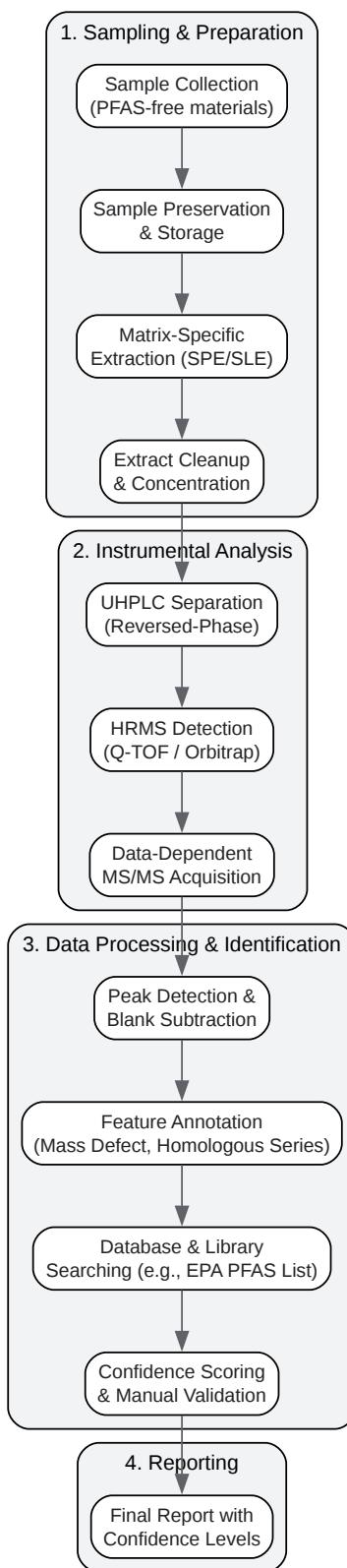
The NTA Paradigm: A Shift from "Looking for" to "Finding What's There"

Unlike targeted analysis, which searches for a pre-defined list of analytes, NTA is a discovery-oriented approach. It acquires comprehensive, high-resolution mass spectral data for all detectable ions in a sample and then employs sophisticated data processing techniques to identify compounds of interest. This allows for the detection of not only legacy PFAS but also novel replacement chemicals, isomers, and transformation products that would otherwise be missed.^[8]

Feature	Targeted Analysis (e.g., TQ-MS/MS)	Non-Targeted Analysis (NTA) (e.g., Q-TOF, Orbitrap)
Scope	Quantifies a pre-defined list of analytes.	Screens for a virtually unlimited number of compounds.
Primary Goal	Accurate quantification at low levels.	Identification and structural elucidation of unknowns.
Selectivity	Very high (uses specific precursor-product ion transitions).	Lower; relies on accurate mass, isotopic pattern, and fragmentation.
Sensitivity	Generally higher for pre-selected analytes. ^[7]	Generally lower, but improving with newer instrumentation. ^[7]
Data Acquired	Specific ion transitions for target compounds.	Full-scan, high-resolution mass spectra for all ions.
Outcome	Concentration data for a few dozen PFAS.	Putative identification of hundreds of potential PFAS. ^[10]
Retrospective Analysis	Not possible for compounds not on the original list.	Data can be re-interrogated for newly discovered compounds. ^[4]

The Non-Targeted Analysis Workflow: A Conceptual Overview

The NTA workflow is a multi-stage process that requires meticulous attention to detail at every step, from sample collection to final data interpretation. The overarching goal is to minimize contamination, maximize analyte recovery, and apply robust data science tools to confidently identify unknown compounds.



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Caption: High-level workflow for non-targeted analysis of PFAS.

Part 1: Sample Collection and Preparation Protocols

This stage is critical for the success of any PFAS analysis. Given the low concentrations often found in the environment and the prevalence of PFAS in many laboratory and sampling materials, preventing background contamination is paramount.[1]

Contamination Control and Sampling Precautions

- PFAS-Free Materials: All materials that come into direct contact with the sample must be verified as PFAS-free. This includes sample containers (use high-density polypropylene - HDPE), tubing, and filtration apparatus.[11] Avoid any materials containing polytetrafluoroethylene (PTFE), including Teflon® components.
- Field Blanks: Collect field reagent blanks by pouring PFAS-free water into a sample container at the sampling site. This QC sample is essential for identifying contamination introduced during the collection process.[12]
- Personal Protective Equipment (PPE): Field personnel should avoid using personal care products (sunscreens, cosmetics) on the day of sampling. Nitrile gloves should be worn. Do not use waterproof field notebooks or clothing treated with water-resistant coatings.[12]

Protocol: Extraction of PFAS from Water Samples

This protocol is based on principles from established methods like EPA 533 and 1633 and is suitable for groundwater, surface water, and wastewater.[11][13]

Materials:

- Solid Phase Extraction (SPE) manifold
- Weak Anion Exchange (WAX) SPE cartridges
- Methanol, Reagent Water (PFAS-free)
- Ammonium hydroxide, Acetic acid
- Nitrogen evaporator

Procedure:

- Sample Preparation: Measure 250-500 mL of the water sample. Spike with a solution of isotopically labeled internal standards.
- Cartridge Conditioning: Condition the WAX SPE cartridge by passing 10 mL of methanol followed by 10 mL of reagent water. Do not allow the cartridge to go dry.
- Sample Loading: Load the entire water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
- Cartridge Washing: After loading, wash the cartridge with 10 mL of reagent water to remove interferences. Dry the cartridge under vacuum for 5-10 minutes.
- Analyte Elution: Elute the PFAS from the cartridge using two aliquots of 4 mL of methanol containing 2% ammonium hydroxide. Collect the eluate in a clean polypropylene tube.
- Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
- Final Extract: Add the recovery standard and vortex. The sample is now ready for LC-HRMS analysis.

Protocol: Extraction of PFAS from Soil and Sediment Samples

This protocol uses a solid-liquid extraction (SLE) approach to isolate PFAS from solid matrices.

[3]

Materials:

- Polypropylene centrifuge tubes (50 mL)
- Methanol, Acetic acid
- Centrifuge, Shaker table
- Graphitized Carbon Black (GCB) for cleanup

Procedure:

- Sample Preparation: Weigh 2-5 g of homogenized, dry soil or sediment into a 50 mL polypropylene tube. Spike with isotopically labeled internal standards.
- Extraction: Add 10 mL of methanol to the tube. Shake vigorously on a shaker table for 30 minutes.
- Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid and liquid phases.
- Supernatant Collection: Carefully transfer the methanol supernatant to a clean tube.
- Re-extraction: Repeat the extraction (steps 2-4) with a second 10 mL aliquot of methanol. Combine the supernatants.
- Dispersive Cleanup (Optional): To remove co-extracted interferences like organic acids, add a small amount of GCB to the combined extract, vortex, and centrifuge. This step must be optimized as GCB can also remove some PFAS.
- Concentration: Concentrate the final extract to 1 mL under a gentle stream of nitrogen. The sample is now ready for analysis.

Part 2: Instrumental Analysis Protocol (LC-HRMS)

High-resolution mass spectrometry, typically coupled with ultra-high-performance liquid chromatography (UHPLC), is the core technology for NTA.^[14] Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are used for their ability to provide accurate mass measurements (<5 ppm), which is crucial for predicting elemental compositions.^[4]

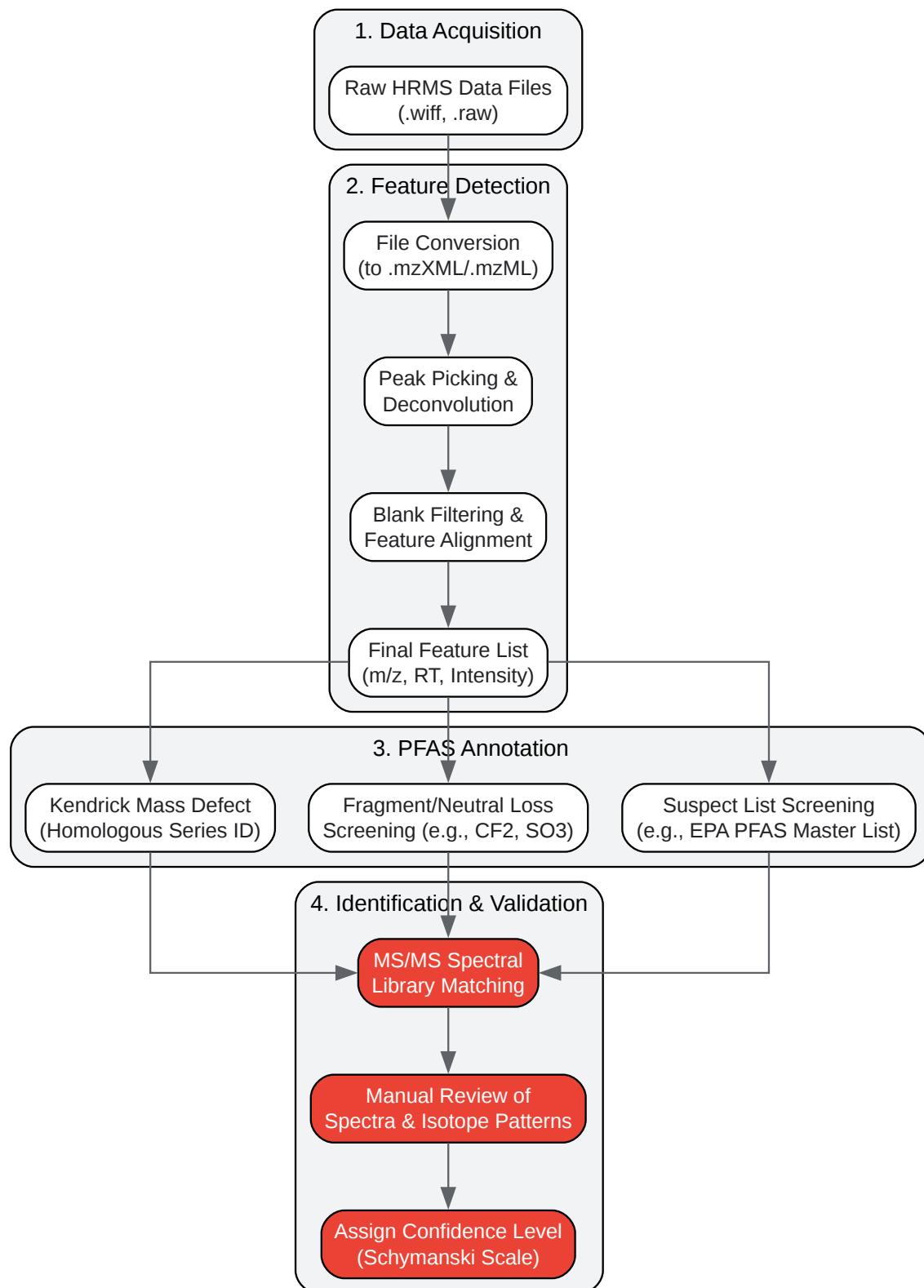
Recommended LC-HRMS Parameters

Parameter	Typical Setting	Rationale
LC Column	C18 Reversed-Phase (e.g., 2.1 x 100 mm, <2.7 µm)	Provides good retention and separation for a wide range of PFAS.[15]
Mobile Phase A	2-5 mM Ammonium Acetate in Water	Provides acetate adducts and improves ionization efficiency.
Mobile Phase B	Methanol or Acetonitrile	Elutes the analytes from the C18 column.
Gradient	5-95% B over 20-30 minutes	Separates the diverse range of PFAS based on properties like chain length.
Ionization Mode	Negative Electrospray Ionization (ESI-)	Most PFAS, particularly acids, ionize efficiently in negative mode.[7][10]
Acquisition Mode	Data-Dependent Acquisition (DDA)	Acquires full-scan MS1 spectra, then automatically selects the most intense precursor ions for MS/MS fragmentation, providing structural information.[16]
Mass Range	100 - 1250 m/z	Covers the mass range for most known PFAS and their potential transformation products.[16]
Resolution	>20,000 FWHM	High resolution is essential to achieve the mass accuracy needed for formula generation.

Part 3: Data Processing and Analysis Workflow

Raw data from an NTA run is incredibly complex and requires a systematic, multi-step workflow to filter, annotate, and identify potential PFAS. This process relies heavily on specialized

software and databases.[5][16]



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Caption: A detailed workflow for processing non-targeted HRMS data.

Key Data Processing Concepts

- Feature Detection: The initial step involves algorithms that detect distinct chemical signals (features) characterized by a specific mass-to-charge ratio (m/z), retention time, and intensity from the raw data. Blank subtraction is critical here to remove background signals. [\[10\]](#)
- Suspect Screening: This involves comparing the accurate masses of detected features against a large database of known PFAS structures, such as the EPA PFAS Master List, which contains thousands of compounds.[\[4\]](#)[\[8\]](#)
- Kendrick Mass Defect (KMD): This is a powerful tool for identifying homologous series—groups of chemicals that differ by a repeating unit (e.g., CF_2). When mass is recalculated using a CF_2 -based scale, members of the same PFAS homologous series will have the same KMD, making them easy to spot in complex datasets.[\[5\]](#)[\[8\]](#)
- Fragment and Neutral Loss Screening: The software can search for features that show characteristic PFAS fragments (e.g., $C_2F_5^+$) or neutral losses (e.g., HF, CO_2) in their MS/MS spectra, providing strong evidence of a fluorinated structure.[\[17\]](#)
- Software Solutions: A variety of commercial and open-source software packages are available to automate this workflow, including Compound Discoverer, MassHunter, UNIFI, and open-source tools like FluoroMatch and FindPFAS.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[18\]](#)

Confidence in Identification

A critical aspect of NTA is transparently communicating the level of confidence in a compound's identification. Since authentic standards are often unavailable for novel PFAS, a multi-level confidence scale is used.[\[17\]](#)

Level	Evidence Required	Description
Level 1	Confirmed Structure	Matched m/z, retention time, and MS/MS spectrum with an authentic reference standard.
Level 2a	Probable Structure	Matched MS/MS spectrum with a library spectrum (no standard run in-house).
Level 2b	Probable Structure	Diagnostic evidence (e.g., specific fragments) supports a specific structure, but no library match.
Level 3	Tentative Candidate(s)	Based on accurate mass, isotopic pattern, and other evidence (e.g., KMD), a chemical formula or class is proposed.
Level 4	Unequivocal Formula	An unambiguous molecular formula is determined from accurate mass and isotope pattern.
Level 5	Exact Mass	A feature is detected with a measured accurate mass, but no further information is available.

Adapted from the Schymanski et al. confidence scale.^[8]

Part 4: Quality Assurance and Control (QA/QC)

Robust QA/QC is essential to ensure the reliability and reproducibility of NTA results and to minimize false positives and negatives.^[7]

- Blanks: In addition to field blanks, method blanks (processing PFAS-free water/soil through the entire protocol) must be analyzed with every batch to monitor for laboratory contamination.
- Internal Standards: Isotopically labeled standards should be spiked into every sample before extraction to monitor and correct for matrix effects and recovery losses.
- Reference Materials: When available, analyzing a certified reference material (CRM) or a well-characterized in-house material helps validate the overall method performance.
- Data Reporting: NTA studies should clearly report their workflows, software used, and the confidence level for every tentatively identified compound.[19] The use of standardized reporting tools is highly encouraged.[19][20]

Conclusion and Future Outlook

Non-targeted analysis is an indispensable tool for uncovering the true scope of PFAS contamination in the environment. It moves beyond routine monitoring to provide a more holistic view of exposure, helping to identify emerging threats, understand biotransformation pathways, and fingerprint contamination sources. While challenges remain, particularly in the confident identification of isomers and the lack of analytical standards, advancements in instrumentation, software, and spectral libraries continue to enhance the power of NTA.[6][17] By integrating NTA with traditional targeted methods, the scientific community can build a more comprehensive understanding of the environmental burden and risks posed by the entire class of "forever chemicals."

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